

## 3-Methyl-l-tyrosine CAS number and molecular weight

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Compound of Interest		
Compound Name:	3-Methyl-I-tyrosine	
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### In-Depth Technical Guide to 3-Methyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-L-tyrosine**, a derivative of the amino acid L-tyrosine. The document details its chemical properties, synthesis, biological activity with a focus on its role as a potential modulator of catecholamine biosynthesis, and relevant experimental protocols.

### **Core Chemical and Physical Data**

**3-Methyl-L-tyrosine** is a non-proteinogenic amino acid characterized by the addition of a methyl group at the third position of the phenyl ring of L-tyrosine. This structural modification influences its biological activity and metabolic fate.

Property	Value	Source(s)
CAS Number	2370-57-2, 17028-03-4	[1]
Molecular Formula	C10H13NO3	[1]
Molecular Weight	195.21 g/mol	[1]
IUPAC Name	(2S)-2-amino-3-(4-hydroxy-3- methylphenyl)propanoic acid	[1]



### **Synthesis and Preparation**

While a specific, detailed protocol for the direct synthesis of **3-Methyl-L-tyrosine** is not readily available in the reviewed literature, a common approach for the synthesis of methylated tyrosine derivatives involves multi-step procedures starting from a protected L-tyrosine or a related precursor. A representative synthetic strategy for a similar compound, (L)-2-methyl tyrosine, involves a palladium-catalyzed ortho-C(sp2)–H activation approach. This methodology could potentially be adapted for the synthesis of the 3-methyl isomer by selecting appropriate directing groups and reaction conditions.

A general conceptual workflow for such a synthesis is outlined below.



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Caption: Conceptual workflow for the synthesis of methylated tyrosine derivatives.

### **Biological Activity and Mechanism of Action**

**3-Methyl-L-tyrosine** is structurally similar to L-tyrosine, the endogenous precursor for the biosynthesis of catecholamines such as dopamine and norepinephrine. This synthesis pathway is initiated by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step.

### **Inhibition of Tyrosine Hydroxylase**

Derivatives of L-tyrosine, including methylated and halogenated analogs, have been investigated as inhibitors of tyrosine hydroxylase. By competing with the natural substrate, L-







tyrosine, these compounds can modulate the rate of catecholamine synthesis. The inhibition of tyrosine hydroxylase can lead to a reduction in the levels of downstream neurotransmitters. This mechanism is clinically relevant, as exemplified by the drug Metyrosine ( $\alpha$ -methyl-ptyrosine), which is used to manage symptoms in patients with pheochromocytoma by inhibiting catecholamine production.

While specific quantitative data for the inhibition of tyrosine hydroxylase by **3-Methyl-L- tyrosine** is not extensively documented in publicly available literature, the general principle of competitive inhibition at the enzyme's active site is the proposed mechanism of action.

### Catecholamine Synthesis Pathway and Point of Inhibition

The following diagram illustrates the initial steps of the catecholamine synthesis pathway and the potential point of intervention for tyrosine hydroxylase inhibitors like **3-Methyl-L-tyrosine**.



# Biosynthesis Pathway L-Tyrosine Tyrosine Hydroxylase (Rate-Limiting Step) Competitive Inhibition DOPA Decarboxylase

### Catecholamine Biosynthesis and Inhibition

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Caption: Inhibition of the catecholamine synthesis pathway by **3-Methyl-L-tyrosine**.

Dopamine β-hydroxylase

Dopamine

Norepinephrine

# Experimental Protocols General Protocol for Tyrosine Hydroxylase Inhibition Assay

The following provides a generalized methodology for assessing the inhibitory potential of compounds like **3-Methyl-L-tyrosine** on tyrosine hydroxylase activity. This protocol is based on common radiometric assay principles.



Objective: To determine the in vitro inhibitory effect of **3-Methyl-L-tyrosine** on the enzymatic activity of tyrosine hydroxylase.

#### Materials:

- Purified tyrosine hydroxylase enzyme
- L-[ring-3,5-3H]tyrosine (radiolabeled substrate)
- L-tyrosine (unlabeled substrate)
- Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH<sub>4</sub>), Catalase, Dithiothreitol (DTT)
- 3-Methyl-L-tyrosine (test inhibitor)
- Assay buffer (e.g., 50 mM MES, pH 6.1)
- Activated charcoal
- Scintillation fluid and vials
- Scintillation counter

### Procedure:

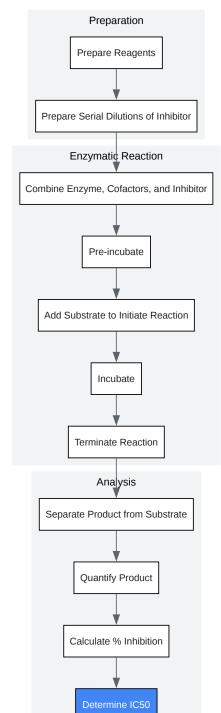
- Preparation of Reagents: Prepare stock solutions of the enzyme, substrates, cofactors, and the test inhibitor in the appropriate assay buffer.
- Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, cofactors (BH<sub>4</sub>, catalase, DTT), and varying concentrations of **3-Methyl-L-tyrosine**.
- Enzyme Addition: Add the purified tyrosine hydroxylase to the reaction mixture and preincubate for a specified time at a controlled temperature (e.g., 37°C).
- Initiation of Reaction: Start the enzymatic reaction by adding a mixture of labeled (L-[3H]tyrosine) and unlabeled L-tyrosine.
- Incubation: Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37°C.



- Termination of Reaction: Stop the reaction by adding a solution that precipitates the protein, such as perchloric acid.
- Separation of Product: The product of the reaction,  ${}^{3}H_{2}O$ , is separated from the unreacted radiolabeled substrate by adding a slurry of activated charcoal, which binds the aromatic substrate. Centrifuge the mixture to pellet the charcoal.
- Quantification: Transfer an aliquot of the supernatant containing the <sup>3</sup>H<sub>2</sub>O to a scintillation vial with scintillation fluid.
- Data Analysis: Measure the radioactivity using a scintillation counter. The amount of <sup>3</sup>H<sub>2</sub>O formed is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of 3-Methyl-L-tyrosine relative to a control reaction without the inhibitor. Determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

**Workflow for In Vitro Enzyme Inhibition Assay** 





Workflow for Tyrosine Hydroxylase Inhibition Assay

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Caption: Step-by-step workflow for an in vitro tyrosine hydroxylase inhibition assay.



### Conclusion

**3-Methyl-L-tyrosine** presents an interesting molecule for researchers in neuropharmacology and drug development due to its potential to modulate the catecholamine biosynthetic pathway. Further investigation is warranted to fully characterize its inhibitory potency against tyrosine hydroxylase and to explore its in vivo effects on neurotransmitter levels and physiological outcomes. The experimental frameworks provided in this guide offer a starting point for such investigations.

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### References

- 1. 3-methyl-L-tyrosine | C10H13NO3 | CID 159657 PubChem [pubchem.ncbi.nlm.nih.gov]
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